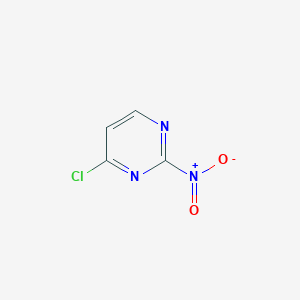

4-Chloro-2-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H2ClN3O2 |

|---|---|

Molecular Weight |

159.53 g/mol |

IUPAC Name |

4-chloro-2-nitropyrimidine |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-2-6-4(7-3)8(9)10/h1-2H |

InChI Key |

YDYDQRORJGNHQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Overview of Research on 4 Chloro 2 Nitropyrimidine

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis

The pyrimidine ring system is a foundational heterocyclic motif with widespread significance in nature and synthetic chemistry. wikipedia.orggsconlinepress.com As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are fundamental to the structure of DNA and RNA. wikipedia.orgtandfonline.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com

Researchers have extensively explored pyrimidine derivatives, leading to the development of a vast number of therapeutic agents. nih.govmdpi.comresearchgate.net The versatility of the pyrimidine core allows for its incorporation into drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.comignited.in The ability of the pyrimidine ring to engage in various biological interactions, such as forming hydrogen bonds and acting as a bioisostere for other aromatic systems, enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, underscoring its enduring importance in the search for novel therapeutics to address a multitude of diseases. nih.gov

Beyond pharmaceuticals, pyrimidine derivatives have found applications in agrochemicals, such as herbicides and fungicides, and in materials science. gsconlinepress.comchemimpex.com The synthetic accessibility and the capacity to introduce a wide array of functional groups onto the pyrimidine ring make it a versatile building block in organic synthesis. tandfonline.comgrowingscience.com Classic reactions like the Biginelli condensation, first reported in 1891, provide efficient, one-pot methods for synthesizing diverse pyrimidine-based compounds, further fueling research in this area. wikipedia.orgmdpi.com

Strategic Importance of Halogenated and Nitrated Pyrimidines as Synthetic Intermediates

Halogenated and nitrated pyrimidines are exceptionally valuable intermediates in organic synthesis due to the unique reactivity imparted by the electron-withdrawing halogen and nitro substituents. These groups significantly influence the electronic properties of the pyrimidine ring, making it susceptible to specific chemical transformations.

The presence of a halogen atom, such as chlorine, at positions 2, 4, or 6 of the pyrimidine ring activates these sites for nucleophilic aromatic substitution (SNAr) reactions. scialert.netchemicalbook.com This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiols. chemicalbook.com For instance, 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, such as a nitro group, exhibit excellent selectivity for substitution at the C-4 position when reacted with many nucleophiles. researchgate.net This predictable regioselectivity is a powerful tool for synthetic chemists to build complex molecular architectures.

The nitro group (NO₂) is a strong electron-withdrawing group that further activates the pyrimidine ring towards nucleophilic attack. scialert.net In a compound like 4-Chloro-2-nitropyrimidine, both the chloro and nitro groups render the ring electron-deficient. The chlorine atom at the 4-position becomes an excellent leaving group, facilitating SNAr reactions. thieme.de Furthermore, the nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization, opening pathways to a diverse array of substituted pyrimidines.

This combined activation makes compounds like dihalopyrimidines and chloronitropyrimidines key building blocks for constructing more complex heterocyclic systems, including fused pyrimidines like pyrazolo[1,5-a]pyrimidines, which also have significant biological and material science applications. rsc.orgbiomedpharmajournal.org The strategic placement of halogen and nitro groups provides chemists with precise control over the synthesis of densely functionalized pyrimidines for various applications. researchgate.net

Historical Context and Rationale for Investigating this compound Chemistry

The systematic study of pyrimidines began in the late 19th century, with initial laboratory syntheses focusing on derivatives like barbituric acid. wikipedia.org The parent, unsubstituted pyrimidine was not prepared until 1900. wikipedia.org Research into substituted pyrimidines grew out of the desire to create analogues of naturally occurring pyrimidines and to explore new chemical reactivity.

The investigation into halogenated and nitrated pyrimidines was a logical progression. The rationale for studying compounds like this compound stems directly from the principles of physical organic chemistry. Chemists understood that introducing powerful electron-withdrawing groups like nitro (NO₂) and chloro (Cl) would dramatically alter the electron distribution within the aromatic pyrimidine ring. scialert.net

This alteration serves two primary purposes:

Activation for Nucleophilic Substitution: The pyrimidine ring is naturally π-deficient due to the two electronegative nitrogen atoms. Adding a nitro group and a chlorine atom further depletes the ring's electron density, particularly at the carbon atoms bearing the substituents (C2 and C4). wikipedia.orgchemicalbook.com This makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at C4 is an excellent leaving group, making this position the prime site for SNAr reactions, a cornerstone of pyrimidine chemistry. researchgate.netthieme.de

Versatile Synthetic Handle: The nitro group is not just an activating group; it is also a functional group that can be chemically transformed. Its reduction to an amine (NH₂) provides a nucleophilic site on the ring, enabling a different set of subsequent reactions, such as amide bond formation or the construction of fused heterocyclic rings.

Early research, therefore, was driven by the synthetic utility of such compounds. They were recognized not as end products, but as key intermediates—versatile building blocks that could be readily converted into a multitude of more complex, functionalized pyrimidine derivatives. This rationale remains central to their use today.

Scope and Current Trends in Research on this compound

Current research involving this compound and related structures continues to leverage its strategic importance as a reactive intermediate, primarily in the fields of medicinal chemistry and materials science.

A significant trend is the use of halogenated and nitrated pyrimidines in the synthesis of kinase inhibitors for cancer therapy. The pyrimidine core is a common scaffold in these inhibitors, and intermediates like this compound provide a platform for building molecules that can target specific enzymes in signaling pathways. The reactivity of the C4-chloro position allows for coupling with various amine-containing fragments, which is a common strategy in constructing libraries of potential drug candidates.

Another major area of focus is in the development of novel agrochemicals. chemimpex.com The pyrimidine scaffold is present in many herbicides and pesticides. Research is directed towards creating new derivatives with improved efficacy, selectivity, and better environmental profiles. The predictable reactivity of chloronitropyrimidines facilitates the systematic modification of structures to optimize biological activity against specific weeds or pests.

In materials science, related pyrimidine derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and as fluorophores. rsc.org The electronic properties of the pyrimidine ring, which can be tuned by substituents, are key to these applications.

Modern synthetic methodologies are also being applied. For example, there is a growing emphasis on developing more sustainable and efficient "one-pot" reactions that can construct complex molecules like 3-functionalized pyrazolo[1,5-a]pyrimidines from simpler precursors in a single vessel, often using microwave assistance to shorten reaction times. rsc.org Cross-coupling reactions, such as the Suzuki coupling, are also frequently employed with chloropyrimidines to form new carbon-carbon bonds, further expanding the diversity of accessible structures. biomedpharmajournal.org

Table 1. Reactivity of Substituted Pyrimidines This interactive table summarizes the typical reactivity of pyrimidine rings based on their substituents.

| Substituent Type | Ring Activity | Primary Reaction Type | Preferred Position of Attack |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂, -OH) | Activated | Electrophilic Substitution | C5 |

| Unsubstituted | π-deficient | Nucleophilic Substitution | C2, C4, C6 |

| Halogenated (e.g., -Cl) | Activated for Nucleophilic Attack | Nucleophilic Aromatic Substitution | C2, C4, C6 (site of halogen) |

| Nitrated (e.g., -NO₂) | Strongly Activated for Nucleophilic Attack | Nucleophilic Aromatic Substitution | C2, C4, C6 |

Synthetic Methodologies for 4 Chloro 2 Nitropyrimidine

Established Synthetic Routes to 4-Chloro-2-nitropyrimidine

Traditional methods for the synthesis of this compound have primarily relied on two strategic approaches: the modification of a pre-existing pyrimidine (B1678525) ring and the construction of the ring from acyclic precursors.

Chlorination Reactions of Nitropyrimidine Precursors

One of the most direct and widely employed methods for synthesizing this compound involves the chlorination of a nitropyrimidine precursor, specifically 2-nitro-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-nitropyrimidin-4-one). This transformation is typically accomplished using a potent chlorinating agent.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. oregonstate.eduresearchgate.net The reaction mechanism involves the activation of the hydroxyl group by phosphorus oxychloride, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The reaction is often performed at elevated temperatures, and sometimes in the presence of a tertiary amine base, such as N,N-diethylaniline, which can facilitate the reaction. oregonstate.edu This method is effective due to the commercial availability of pyrimidine precursors and the reliability of the chlorination step.

Table 1: Typical Reagents for Chlorination of Hydroxypyrimidines

| Precursor | Chlorinating Agent | Additive/Solvent | General Conditions |

|---|---|---|---|

| 2-nitro-4-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | N,N-diethylaniline or N,N-dimethylformamide (DMF) | Reflux, elevated temperature |

Approaches from Non-Pyrimidine Starting Materials

An alternative strategy involves the construction of the pyrimidine ring itself from acyclic (non-ring) starting materials. This approach offers the advantage of building the desired substitution pattern directly into the final molecule. One such method utilizes 1,3-diazabutadienes as key intermediates. researchgate.netthieme.de

In this synthetic pathway, a substituted 1,3-diazabutadiene can undergo a [4+2] cycloaddition reaction with a suitable reaction partner, such as a ketene (B1206846) generated in situ from an acyl chloride. researchgate.net This reaction forms a pyrimidin-4-one intermediate. Subsequent treatment of this intermediate with a chlorinating agent like phosphorus oxychloride yields the target 4-chloropyrimidine (B154816) structure. researchgate.netthieme.de While this route is more complex, it provides a high degree of flexibility for creating variously substituted pyrimidines.

Modern Advancements and Optimized Synthetic Procedures

While established routes are reliable, modern organic synthesis continually seeks to improve efficiency, safety, and environmental sustainability. Research has focused on optimizing existing procedures and developing novel, greener alternatives.

Conventional Solution-Phase Syntheses

The chlorination of 2-nitro-4-hydroxypyrimidine remains a cornerstone of laboratory-scale synthesis. Optimization of this solution-phase method often involves fine-tuning reaction parameters to maximize yield and minimize purification challenges. Key variables include the choice of solvent, reaction temperature, and the molar ratio of the reagents. For instance, using N,N-dimethylformamide (DMF) as a solvent or catalyst can sometimes accelerate the reaction. rsc.org The workup procedure is also critical and typically involves carefully quenching the excess phosphorus oxychloride with ice water, followed by extraction of the product.

Table 2: Optimized Parameters for a Conventional Solution-Phase Synthesis

| Parameter | Description |

|---|---|

| Starting Material | 2-nitro-4-hydroxypyrimidine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Solvent | Excess POCl₃ (as solvent) or high-boiling inert solvent (e.g., toluene) |

| Catalyst/Additive | N,N-dimethylformamide (DMF) or tertiary amine |

| Temperature | 80-110 °C (Reflux) |

| Reaction Time | 2-6 hours |

| Workup | Slow addition to ice water, neutralization, extraction with organic solvent |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.com In the context of pyrimidine synthesis, this has led to the exploration of alternative energy sources and solvent systems. researchgate.netbenthamdirect.combenthamscience.comnih.gov

Microwave-assisted synthesis is a prominent green chemistry technique that can be applied to this reaction. bohrium.combenthamdirect.com Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture through dipolar polarization and ionic conduction mechanisms. nih.gov This leads to faster reaction rates and often higher yields compared to conventional heating. bohrium.com Furthermore, there is ongoing research into solvent-free reactions or the use of more environmentally benign solvents, such as ionic liquids, to replace hazardous reagents like phosphorus oxychloride where possible. nih.gov

Catalytic Methods in Synthesis

The development of catalytic methods offers a powerful avenue for improving synthetic efficiency. In pyrimidine chemistry, various metal catalysts, including copper and iron complexes, have been used to construct the pyrimidine ring from simpler precursors. mdpi.com For the specific synthesis of this compound, the focus would be on catalytic chlorination. While the use of phosphorus oxychloride is stoichiometric, research into catalytic chlorination of heterocycles is an active area. For instance, quaternary ammonium (B1175870) or phosphonium (B103445) salts have been investigated as catalysts for the chlorination of dihydroxypyrimidines with phosgene, providing a potential pathway for reducing the amount of chlorinating agent required. google.com The development of a direct, efficient catalytic method for converting a 2-nitropyrimidine (B8774475) precursor to the final product remains a goal for synthetic chemists.

Precursor Development and Starting Material Chemistry

A plausible and commonly employed route to similar hydroxy-nitro-aromatic compounds begins with a readily available starting material, such as an aminopyrimidine. This approach is exemplified by the synthesis of 2-hydroxy-5-nitropyridine, which starts from 2-aminopyridine. This process typically involves a two-step sequence:

Nitration: The amino group of the starting pyrimidine is first subjected to nitration. This is often achieved using a mixture of concentrated nitric acid and sulfuric acid. The amino group directs the nitration to specific positions on the pyrimidine ring.

Hydrolysis: The resulting nitro-aminopyrimidine is then hydrolyzed to the corresponding hydroxy derivative. This transformation can be accomplished under acidic conditions.

Following this logic, a proposed pathway to 2-nitro-4-hydroxypyrimidine would involve the nitration of a suitable aminopyrimidine followed by hydrolysis. The selection of the initial aminopyrimidine is critical to ensure the correct positioning of the nitro and subsequent chloro groups.

Once the 2-nitro-4-hydroxypyrimidine precursor is obtained, the subsequent and final step in the synthesis of this compound is the chlorination of the hydroxyl group. This is a standard transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. The reaction of a hydroxypyrimidine with phosphorus oxychloride, often in the presence of a base or as a neat mixture, effectively replaces the hydroxyl group with a chlorine atom. A patent for the preparation of various chloropyrimidine compounds describes reacting the corresponding hydroxypyrimidine sodium salt with a chlorinating agent, which can improve yield and simplify the workup procedure.

The reaction mechanism involves the activation of the hydroxyl group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. The use of a base, such as N,N-diethylaniline, can facilitate the reaction. In some cases, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is employed to ensure complete conversion.

Table 1: Key Starting Materials and Reagents for the Synthesis of this compound

| Compound/Reagent | Role |

| Aminopyrimidine (e.g., 2-aminopyrimidine) | Starting material for precursor synthesis |

| Nitric Acid (HNO₃) | Nitrating agent |

| Sulfuric Acid (H₂SO₄) | Catalyst for nitration |

| 2-Nitro-4-hydroxypyrimidine | Key precursor |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent |

| N,N-Diethylaniline (optional) | Base catalyst for chlorination |

| Phosphorus Pentachloride (PCl₅) (optional) | Co-chlorinating agent |

Methods for Isolation and Purity Assessment for Downstream Research

The successful synthesis of this compound must be followed by effective isolation and rigorous purity assessment to ensure its suitability for further research. The isolation procedure typically begins after the chlorination reaction is complete.

A common workup method involves carefully quenching the reaction mixture, which often contains excess phosphorus oxychloride, by pouring it onto crushed ice or into cold water. This hydrolyzes the remaining phosphorus oxychloride and any reactive phosphorus intermediates. The crude this compound, being an organic compound, will often precipitate from the aqueous solution and can be collected by filtration.

Following initial isolation, further purification is generally required to remove byproducts and unreacted starting materials. Several techniques can be employed:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel is a powerful technique. A suitable eluent system (a mixture of solvents) is chosen to achieve differential migration of the target compound and impurities down the column. The fractions containing the pure product are then collected and the solvent is evaporated.

Once a purified sample of this compound is obtained, its purity must be quantitatively assessed. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. A typical HPLC method for a chloropyrimidine derivative would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

In addition to purity assessment, the structural identity of the synthesized compound must be confirmed. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra serve as a fingerprint for the compound's structure.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the elemental composition and connectivity of the molecule.

Table 2: Techniques for Isolation and Purity Assessment of this compound

| Technique | Purpose | Key Parameters/Considerations |

| Isolation | ||

| Quenching | Neutralize excess reagents | Use of ice/cold water |

| Filtration | Collect crude product | |

| Purification | ||

| Recrystallization | Remove impurities | Solvent selection |

| Column Chromatography | Separate complex mixtures | Stationary phase (e.g., silica gel), eluent system |

| Purity Assessment | ||

| High-Performance Liquid Chromatography (HPLC) | Quantify purity | Column type (e.g., C18), mobile phase, flow rate, detection wavelength |

| Structural Characterization | ||

| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure | Solvent, internal standard |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation | Ionization method |

By employing these established synthetic, isolation, and analytical methodologies, this compound can be prepared in high purity, enabling its use in a variety of downstream research and development activities.

Reactivity and Transformation Pathways of 4 Chloro 2 Nitropyrimidine

Nucleophilic Substitution Reactions of the Chlorine Atom

The 4-chloro-2-nitropyrimidine molecule is characterized by a highly reactive chlorine atom at the C4 position. This reactivity is primarily due to the strong electron-withdrawing nature of the nitro group at the C2 position and the inherent electron deficiency of the pyrimidine (B1678525) ring. These factors make the C4 carbon atom highly susceptible to attack by a wide range of nucleophiles. The substitution of the chlorine atom is a key transformation, enabling the synthesis of a diverse array of functionalized pyrimidine derivatives.

Regioselectivity and Stereoselectivity in Nucleophilic Displacements

In nucleophilic aromatic substitution (SNAr) reactions of substituted pyrimidines, the position of substitution is dictated by the electronic effects of the substituents on the ring. For this compound, the powerful electron-withdrawing nitro group at the C2 position, along with the ring nitrogen atoms, strongly activates the C4 position for nucleophilic attack. This leads to a high degree of regioselectivity, with nucleophiles preferentially displacing the chlorine atom at C4. researchgate.netstackexchange.com

In cases of dichlorinated pyrimidines with an electron-withdrawing group at the C5 position, nucleophilic substitution typically shows excellent selectivity for the C4 position. researchgate.net For instance, in 2,4-dichloro-5-nitropyrimidine (B15318), reactions with secondary amines like diethylamine (B46881) result in substitution at the C4 position. researchgate.net However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity. researchgate.net The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

While stereoselectivity is not typically a factor in the substitution at the achiral C4 position of the pyrimidine ring itself, it can become relevant when the incoming nucleophile or other parts of the molecule contain chiral centers. The reaction conditions and the nature of the reactants would then determine the stereochemical outcome of the product.

Reactions with Oxygen-Based Nucleophiles

The chlorine atom at the C4 position of this compound can be readily displaced by oxygen-based nucleophiles. Common examples include alkoxides and hydroxides. For instance, reaction with sodium ethoxide in ethanol (B145695) leads to the formation of 4-ethoxy-2-nitropyrimidine. Similarly, hydrolysis with a hydroxide (B78521) source can yield the corresponding 4-hydroxypyrimidine (B43898) derivative. These reactions are fundamental in modifying the electronic and physical properties of the pyrimidine core.

| Nucleophile | Product |

| Sodium Ethoxide | 4-Ethoxy-2-nitropyrimidine |

| Sodium Hydroxide | 2-Nitro-4-pyrimidinol |

Reactions with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding 4-aminopyrimidine (B60600) derivatives. acs.orgclockss.org These reactions are crucial for the synthesis of biologically active compounds. The reaction of 4-chloro-2,6-diamino-5-nitropyrimidine with sodium azide, for example, leads to the formation of 5,7-diamino-8-nitrotetrazolo[1,5-c]pyrimidine hydrate (B1144303). acs.org This demonstrates the utility of nitrogen nucleophiles in constructing fused heterocyclic systems.

Studies on related nitropyridines have shown that reactions with amines can sometimes lead to unexpected rearrangements, such as nitro-group migration, particularly in polar aprotic solvents. clockss.org Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various α-nucleophiles have also been conducted to understand the reactivity and mechanism of these substitution reactions. nih.govfrontiersin.orgfrontiersin.org

| Nucleophile | Product Example |

| Ammonia | 2-Nitro-4-pyrimidinamine |

| Diethylamine | N,N-Diethyl-2-nitropyrimidin-4-amine |

| Sodium Azide | 4-Azido-2-nitropyrimidine |

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are effective in displacing the chlorine atom at the C4 position. nih.gov These reactions typically proceed under basic conditions to generate the corresponding thiolate anion, which then acts as the active nucleophile. The resulting 4-thioether-substituted pyrimidines are valuable intermediates in organic synthesis. For example, in related 3-nitropyridines, the nitro group has been shown to be selectively substituted by sulfur nucleophiles. nih.gov

| Nucleophile | Product Example |

| Sodium Thiophenoxide | 2-Nitro-4-(phenylthio)pyrimidine |

| Sodium Ethylthiolate | 4-(Ethylthio)-2-nitropyrimidine |

Reactions with Carbon-Based Nucleophiles (e.g., Vicarious Nucleophilic Substitution)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing carbon-based substituents onto electron-deficient aromatic rings. organic-chemistry.orgrsc.org This reaction involves the use of a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org In the context of this compound, VNS reactions could potentially occur at the hydrogen-bearing positions of the ring that are activated by the nitro group. However, the high reactivity of the chlorine atom at C4 makes direct substitution the more common pathway.

The VNS methodology has been successfully applied to various nitropyridines, allowing for the introduction of alkyl groups. acs.orgnih.govscispace.com For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. acs.orgnih.gov The mechanism involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. acs.orgnih.gov

Reactions of the Nitro Group

The nitro group at the C2 position of this compound is a strong electron-withdrawing group that activates the pyrimidine ring towards nucleophilic attack. While it is generally a stable substituent, it can undergo reduction to an amino group under specific conditions. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties and reactivity of the pyrimidine ring. The resulting 2-aminopyrimidine (B69317) derivatives are versatile building blocks for further synthetic modifications. The reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other chemical reducing agents like tin(II) chloride.

Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations of this compound. This reaction converts the strongly deactivating nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyrimidine ring and providing a key intermediate for further diversification. The resulting compound, 4-chloro-2-aminopyrimidine, is a valuable precursor in medicinal chemistry and materials science.

Several methods have been established for this transformation, offering varying degrees of chemoselectivity, yield, and operational simplicity. The primary challenge is to achieve selective reduction of the nitro group without causing hydrogenolysis (reductive removal) of the C4-chloro substituent.

Key reduction methods include:

Catalytic Hydrogenation: This is a clean and highly efficient method. Using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst typically provides high yields of the desired 2-aminopyrimidine derivative. Careful control of reaction conditions (pressure, temperature, and reaction time) is crucial to prevent over-reduction and loss of the chlorine atom.

Metal-Acid Systems: Classical methods using metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl, acetic acid) are effective for this reduction. For instance, iron powder in acetic acid at elevated temperatures can quantitatively reduce the nitro group.

Transfer Hydrogenation: Using a hydrogen donor such as hydrazine (B178648) hydrate (N₂H₄·H₂O) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Raney Nickel, Pd/C) offers a practical alternative to using pressurized hydrogen gas.

Sodium Dithionite (Na₂S₂O₄): This reagent provides a mild and often selective method for nitro group reduction in aqueous or mixed aqueous/organic solvent systems.

The table below summarizes representative conditions for the synthesis of 4-chloro-2-aminopyrimidine.

Note: The following data table is interactive. Click on the headers to sort the columns.

| Reagent(s) | Catalyst | Solvent | Temperature | Yield (%) | Ref. |

| H₂ (1 atm) | 10% Pd/C | Ethanol | Room Temp. | >95 | |

| Iron (Fe) powder | - | Acetic Acid | 80-90 °C | ~98 | |

| Hydrazine hydrate | Raney Nickel | Methanol | Reflux | 85-90 | |

| Sodium dithionite | - | H₂O / THF | 60 °C | ~90 |

Other Transformations of the Nitro Moiety

While reduction to the primary amine is the most common fate of the nitro group in this compound, other transformations are mechanistically possible, though less frequently employed in synthesis. These pathways typically involve partial reduction or, under specific circumstances, nucleophilic displacement.

Partial Reduction: Careful selection of reducing agents and conditions can, in principle, lead to intermediate reduction products such as the hydroxylamino (-NHOH) or nitroso (-NO) derivatives. For example, controlled reduction with zinc dust in the presence of ammonium chloride can sometimes yield hydroxylamines. However, these intermediates are often unstable and readily oxidize or reduce further, making their isolation challenging. For this compound, these pathways are not well-documented as synthetically useful routes.

Nucleophilic Displacement of the Nitro Group: The C4-chloro atom is the primary site for nucleophilic aromatic substitution (S_NAr) due to strong activation from the ring nitrogens and the C2-nitro group. Displacement of the C2-nitro group itself by a nucleophile is significantly less favorable. The nitro group is generally a poor leaving group compared to a halide in S_NAr reactions on electron-deficient rings. Such a reaction would require exceptionally harsh conditions or highly specialized nucleophiles and is not considered a standard transformation for this substrate. The synthetic focus remains firmly on the reactivity of the C4-Cl bond and the reduction of the C2-NO₂ group.

Metal-Catalyzed Coupling Reactions at Pyrimidine Core

The C4-Cl bond of this compound serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. These methods enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at a position that is already activated for oxidative addition to a metal center (e.g., Pd(0)). The strong electron-withdrawing nature of the 2-nitro group further facilitates this key mechanistic step, making this compound a highly reactive and reliable coupling partner.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling the C4-Cl of the pyrimidine with various aryl- or heteroarylboronic acids or their corresponding esters. This reaction proceeds in the presence of a palladium catalyst and a base, providing direct access to 4-aryl-2-nitropyrimidines, which are important scaffolds in medicinal chemistry.

The general reaction scheme is: this compound + R-B(OH)₂ → 4-Aryl-2-nitropyrimidine

Typical catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for activating the boronic acid.

Note: The following data table is interactive. Click on the headers to sort the columns.

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 | |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 94 |

Sonogashira, Heck, and Stille Reactions (if applicable)

The activated C4-Cl bond is also amenable to other important palladium-catalyzed cross-coupling reactions, expanding the range of accessible structures.

Sonogashira Coupling: This reaction enables the introduction of an alkynyl group at the C4 position by coupling this compound with a terminal alkyne. The reaction is co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. This pathway yields 4-alkynyl-2-nitropyrimidines, valuable for creating rigid, linear molecular extensions. For example, coupling with phenylacetylene (B144264) using a Pd/Cu catalyst system affords 2-nitro-4-(phenylethynyl)pyrimidine in high yield.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the C4 position and an alkene. This introduces a vinyl substituent, leading to 4-alkenyl-2-nitropyrimidines. A palladium catalyst and a base are required, and the reaction is a powerful tool for C-C bond formation.

Stille Coupling: The Stille reaction involves the coupling of the C4-Cl bond with an organostannane reagent (e.g., R-SnBu₃). While highly effective, the toxicity of the tin byproducts has led to a preference for other methods like Suzuki coupling. Nonetheless, it remains a viable option for introducing a wide variety of organic groups.

These reactions confirm the versatility of this compound as a substrate for diverse C-C bond-forming strategies.

Buchwald-Hartwig Amination (if applicable)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and is highly applicable to this compound. It serves as a complementary approach to classical S_NAr, particularly for coupling with less nucleophilic amines or when milder conditions are required.

The reaction couples the C4-Cl bond with a primary or secondary amine, using a palladium catalyst, a specialized bulky phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

While S_NAr at the C4 position is often efficient due to electronic activation, the Buchwald-Hartwig protocol broadens the scope of accessible amine partners, including anilines and other weakly basic amines that react poorly under thermal S_NAr conditions.

Note: The following data table is interactive. Click on the headers to sort the columns.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 91 | |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 85 | |

| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | t-BuOH | 88 |

Electrophilic Aromatic Substitution on the Pyrimidine Ring (Considerations for Electron-Deficient Systems)

Classical electrophilic aromatic substitution (EAS) reactions, such as nitration, Friedel-Crafts alkylation/acylation, or sulfonation, are fundamentally unsuitable for the this compound ring. The pyrimidine core is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles.

This deactivation is severely compounded by the presence of the C2-nitro group, one of the most powerful electron-withdrawing groups in organic chemistry. The combined effect of the ring nitrogens and the nitro group renders the single C-H bond at the C5 position exceptionally electron-poor and inert to standard EAS conditions. Attempting such reactions typically results in no reaction or decomposition of the starting material under the harsh, acidic conditions often required.

Functionalization of the C5 position, therefore, must be achieved through alternative strategies that are compatible with highly electron-deficient systems:

Directed Ortho-Metalation (DoM): The most viable strategy for introducing a substituent at C5 is through deprotonation using a very strong, non-nucleophilic base followed by trapping with an electrophile. A base such as lithium diisopropylamide (LDA) can deprotonate the C5-H at low temperatures (e.g., -78 °C). The resulting C5-lithiated pyrimidine is a potent nucleophile that can react with a variety of electrophiles (e.g., I₂, CO₂, aldehydes, ketones) to install a new functional group.

Halogenation via Alternative Mechanisms: While electrophilic halogenation is not feasible, C5-halogenation might be achieved through metalation-quench sequences (as above with I₂ or Br₂) or potentially radical pathways, though these are not standard procedures for this specific substrate.

Ring Transformation Reactions

Electron-deficient pyrimidines are known to undergo ring transformation reactions, where the pyrimidine ring is converted into a different heterocyclic or carbocyclic system. This reactivity is particularly pronounced for halogenated pyrimidines when treated with strong nucleophiles.

Halogenopyrimidines are notably prone to ring transformations when reacted with reagents like potassium amide in liquid ammonia. wur.nl For 4-chloro derivatives of 2-substituted pyrimidines, treatment with potassium amide can yield 2-substituted 4-methyl-s-triazines in good yields. wur.nl The established mechanism for this transformation involves an initial nucleophilic attack of the amide ion at the C-6 position of the pyrimidine ring. wur.nl This is followed by the opening of the pyrimidine ring through the cleavage of the C(5)-C(6) bond, forming a diazabutadiene derivative as an intermediate. A subsequent internal nucleophilic attack and recyclization lead to the formation of the more stable s-triazine ring. wur.nl

A closely related transformation has been reported for 4-chloro-5-nitropyrimidines, which react with alkylisothioureas to afford 1,3,5-triazines. acs.org Given these precedents, this compound is an expected substrate for similar conversions. Another documented ring transformation involves the conversion of 5-nitropyrimidine (B80762) into 2-amino-5-nitropyridines upon reaction with amidines. acs.org This indicates that under specific conditions, the pyrimidine core can be transformed into a pyridine (B92270) ring.

| Starting Pyrimidine | Reagent(s) | Resulting Ring System | Reference |

|---|---|---|---|

| 4-Chloro-2-substituted-pyrimidines | Potassium amide (KNH₂) | 2-Substituted-4-methyl-s-triazine | wur.nl |

| 4-Chloro-5-nitropyrimidines | Alkylisothioureas | 1,3,5-Triazines | acs.org |

| 5-Nitropyrimidine | Amidines | 5-Nitropyridines | acs.org |

Cycloaddition Reactions (if relevant to the compound's structure)

The electron-deficient nature of the this compound ring makes it a suitable candidate for participating as an azadiene in inverse-electron-demand Diels-Alder reactions. mychemblog.com In this type of [4+2] cycloaddition, an electron-rich dienophile reacts with an electron-poor diene (or in this case, an azadiene system within the pyrimidine ring). mychemblog.com

A key example illustrating this reactivity is the reaction of 5-nitropyrimidine with enamines (which serve as electron-rich dienophiles). acs.org This reaction proceeds via a regiospecific cycloaddition of the enamine's double bond across the N-1 and C-4 positions of the pyrimidine ring. acs.org The resulting bicyclic intermediate is typically unstable and undergoes elimination of a small, stable molecule (such as hydrogen cyanide) to rearomatize, yielding a substituted 3-nitropyridine (B142982) derivative. acs.org

The presence of both a chloro and a nitro group on the pyrimidine ring of this compound would be expected to further enhance its reactivity as an azadiene, making it a highly favorable substrate for such cycloaddition reactions with a variety of electron-rich alkenes and other dienophiles.

| Azadiene (Pyrimidine) | Dienophile | Key Reaction Type | Final Product | Reference |

|---|---|---|---|---|

| 5-Nitropyrimidine | Enamines (e.g., 1-pyrrolidinocyclopentene) | Inverse-electron-demand Diels-Alder | 3-Nitropyridine derivatives | acs.org |

Photochemical Reactivity (if applicable)

While specific studies detailing the photochemical transformations of this compound are not widely documented, the general behavior of aromatic nitro compounds suggests potential pathways. Aromatic nitro compounds are known to be photochemically active, often undergoing photoreduction in the presence of hydrogen-donating solvents or reagents. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities upon irradiation.

Furthermore, some research into related compounds has utilized photochemical methods. For instance, in studies involving hydrazide derivatives and their effects on photosynthesis, samples were irradiated with a halogenated lamp to monitor photochemical reactions within chloroplasts via EPR spectroscopy. mdpi.com This application, while not a synthetic transformation of the heterocyclic core, confirms the interaction of related molecular structures with light. Given the presence of the nitro chromophore, it is plausible that this compound could undergo photochemical reactions such as photoreduction or photosubstitution, though this remains an area for further specific investigation.

Derivatives and Analogues of 4 Chloro 2 Nitropyrimidine

Design Principles for Pyrimidine-Based Derivatives

The design of pyrimidine-based derivatives is often guided by the principles of medicinal chemistry and materials science, aiming to create molecules with specific biological activities or physical properties. A key strategy involves leveraging the distinct electronic properties of the pyrimidine (B1678525) core and its substituents. The nitrogen atoms within the pyrimidine ring act as electron sinks, rendering the ring electron-deficient and susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of electron-withdrawing groups like the nitro group. libretexts.orgwikipedia.org

Fragment-based drug design is also a relevant principle, where small molecular fragments are identified and then grown or linked to create more potent and selective compounds. 4-Chloro-2-nitropyrimidine can serve as a core scaffold to which various fragments can be attached, allowing for the exploration of a broad chemical space.

Synthesis of Mono- and Poly-Substituted Pyrimidine Analogues

The presence of a good leaving group (the chloro atom) activated by a strong electron-withdrawing group (the nitro group) makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org This reactivity is the cornerstone for the synthesis of a multitude of mono- and poly-substituted pyrimidine analogues.

The substitution of the chlorine atom at the C4 position is generally favored over other positions on the pyrimidine ring due to the significant activation provided by the para-like nitrogen atom and the ortho nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgstackexchange.com

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines readily displace the chloro group to form 4-aminopyrimidine (B60600) derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. arkat-usa.orgmnstate.edu

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that react with this compound to yield 4-thiopyrimidine derivatives. nih.govyoutube.comresearchgate.net

Alkoxides: Alkoxides, derived from alcohols, can replace the chloro group to produce 4-alkoxypyrimidine analogues. chemrxiv.orgsemanticscholar.org

The following table summarizes representative examples of mono-substitution reactions on chloropyrimidines, highlighting the versatility of this approach.

| Nucleophile | Product Type | Reference |

| Amines | 4-Aminopyrimidines | arkat-usa.org |

| Thiols | 4-Thiopyrimidines | nih.gov |

| Alkoxides | 4-Alkoxypyrimidines | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Further substitution can be achieved by targeting the nitro group, as will be discussed in the following section, leading to the formation of poly-substituted pyrimidine analogues.

Functionalization Strategies Leveraging the Chloro and Nitro Groups

The chloro and nitro groups on the pyrimidine ring offer orthogonal handles for functionalization, allowing for a stepwise and controlled introduction of various substituents.

The primary strategy for functionalizing the C4 position is through the SNAr reaction of the chloro group, as detailed in the previous section. The high reactivity of this position, enhanced by the C2-nitro group, allows for the introduction of a wide range of nucleophiles under relatively mild conditions. libretexts.orgchemrxiv.org

The nitro group at the C2 position, while primarily serving as an activating group, can also be a site for chemical modification. Common transformations of the nitro group include:

Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized. This reduction opens up a plethora of synthetic possibilities, such as acylation, alkylation, or diazotization followed by substitution.

Displacement: In some activated systems, the nitro group itself can be displaced by a nucleophile, although this is generally less common than the displacement of a halogen.

A powerful strategy involves the sequential substitution of both the chloro and nitro groups. For instance, the chloro group can be displaced first by a nucleophile, followed by the reduction of the nitro group to an amine. This newly formed amino group can then be used as a handle for further derivatization, leading to highly functionalized pyrimidine systems.

Generation of Fused Pyrimidine Systems from this compound Precursors

This compound serves as an excellent starting material for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. nih.govsciencescholar.us The strategy often involves an initial nucleophilic substitution at the C4 position, followed by a cyclization reaction involving the C2-nitro group or a derivative thereof.

A common approach is the reaction of this compound with a binucleophilic reagent. One nucleophilic center of the reagent displaces the chloro group, and the second nucleophilic center then reacts with the C2 position, often after reduction of the nitro group to an amine, to form a new ring fused to the pyrimidine core.

For example, the reaction of 4-substituted-2-nitrophenylguanidines, which can be conceptually derived from a 4-substituted-2-nitroaniline and guanidine, can undergo intramolecular cyclization under basic conditions to form 3-amino-1,2,4-benzotriazine-1-oxides. researchgate.net This type of cyclization highlights how the interplay between the substituents at the C2 and C4 positions can be harnessed to construct complex heterocyclic systems.

The following table provides a conceptual overview of the generation of fused pyrimidines.

| Precursor | Key Reaction | Fused System | Reference |

| 4-Substituted-2-nitropyrimidine | Intramolecular Cyclization | Triazolopyrimidines | researchgate.net |

| 4-Amino-2-chloropyrimidine | Condensation with a dicarbonyl compound | Pyrrolopyrimidines | arkat-usa.org |

This table is interactive. Click on the headers to sort the data.

Exploration of Structural Diversity through Derivatization

The chemical reactivity of this compound provides a rich platform for the exploration of structural diversity in pyrimidine-based compounds. By systematically varying the nucleophiles used in substitution reactions and by employing a range of transformations for the nitro group, a vast library of derivatives can be generated.

The derivatization can be aimed at:

Modifying physicochemical properties: Introducing different functional groups can alter solubility, lipophilicity, and electronic properties.

Probing biological interactions: A diverse set of analogues allows for the systematic exploration of structure-activity relationships to identify key features for biological activity.

Developing novel materials: Functionalized pyrimidines can be explored for their potential in materials science, for example, as components of liquid crystals or as ligands for metal complexes.

The combination of nucleophilic substitution at C4 and modification of the C2-nitro group allows for the creation of a wide array of mono-, di-, and poly-substituted pyrimidines, as well as complex fused heterocyclic systems. This versatility underscores the importance of this compound as a key building block in synthetic and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Nitropyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-Chloro-2-nitropyrimidine in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, connectivity, and electronic distribution within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro groups. The proton at the C5 position is anticipated to appear at a different chemical shift than the proton at the C6 position, with coupling between them leading to a doublet for each signal. For comparison, in the related compound 2-Chloro-5-nitropyridine, the proton signals appear at distinct chemical shifts, illustrating the impact of substituent positioning on the electronic environment of the ring protons.

Mechanistic Studies: NMR spectroscopy is also invaluable for monitoring chemical reactions and elucidating reaction mechanisms involving this compound. By acquiring spectra at various time points during a reaction, the consumption of the starting material and the formation of intermediates and products can be tracked. This allows for the determination of reaction kinetics and provides evidence for proposed mechanistic pathways. For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, the changes in the chemical shifts of the ring protons and carbons can be observed, confirming the structural transformation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| H-5 | δ 7.0-8.0 | Doublet | ~2-4 Hz | Influenced by both chloro and nitro groups. |

| H-6 | δ 8.5-9.5 | Doublet | ~2-4 Hz | Expected to be further downfield due to proximity to nitrogen and influence of the nitro group. |

| C-2 | δ 150-160 | Singlet | - | Attached to the electron-withdrawing nitro group. |

| C-4 | δ 160-170 | Singlet | - | Attached to the electronegative chlorine atom. |

| C-5 | δ 120-130 | Singlet | - | |

| C-6 | δ 140-150 | Singlet | - |

Note: The above data are predicted values based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of complex stretching vibrations for its C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear at lower frequencies, typically below 900 cm⁻¹.

Analysis of the IR spectrum of the related compound 4-chloro-2,6-diaminopyrimidine (B16297) shows characteristic bands for the pyrimidine ring and the C-Cl bond, which can be used as a comparative reference.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the pyrimidine ring is expected to give a strong Raman signal. The symmetric stretch of the nitro group may also be Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular symmetry and bonding.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1500-1560 | Weak | Strong |

| Symmetric NO₂ Stretch | 1335-1380 | Moderate | Moderate |

| C=N/C=C Ring Stretch | 1400-1650 | Moderate-Strong | Moderate-Strong |

| C-Cl Stretch | 600-800 | Moderate | Moderate |

| Aromatic C-H Stretch | >3000 | Weak | Weak |

| Aromatic C-H Bend | <900 | Moderate | Moderate |

Note: These are expected frequency ranges and intensities. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern: In the mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion, M⁺ and (M+2)⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.

Fragmentation Pathways: Under electron ionization (EI), the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•), resulting in a significant fragment ion.

Loss of Cl: The chlorine atom can also be lost as a radical (Cl•), leading to another prominent fragment.

Ring Cleavage: The pyrimidine ring itself can fragment, leading to a series of smaller ions. The specific fragmentation pattern can help to confirm the substitution pattern on the ring.

By analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed, which in turn supports the proposed structure of the parent molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Notes |

| M⁺ | [C₄H₂ClN₃O₂]⁺ | Molecular ion. Exhibits a characteristic M⁺/(M+2)⁺ isotopic pattern with a ~3:1 intensity ratio due to the presence of chlorine. |

| M - 46 | [C₄H₂ClN₂]⁺ | Loss of NO₂ radical. |

| M - 35/37 | [C₄H₂N₃O₂]⁺ | Loss of Cl radical. |

| Various smaller fragments | e.g., [C₃H₂N₂]⁺, [CN]⁺ | Resulting from ring cleavage. |

Note: The relative intensities of the fragment ions depend on their stability and the ionization conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nist.govchemguide.co.uk If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, N-O) and bond angles within the molecule can be obtained. This data provides direct evidence for the geometry of the pyrimidine ring and the orientation of the substituents.

Intermolecular Interactions: X-ray crystallography reveals how the molecules are packed in the crystal, including details of any intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking. These interactions can significantly influence the physical properties of the compound.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Value | Notes |

| C-Cl Bond Length | ~1.74 Å | Typical for a C(sp²)-Cl bond. |

| N-O Bond Lengths (in NO₂) | ~1.22 Å | Characteristic of a nitro group. |

| Pyrimidine Ring Geometry | Planar or near-planar | As expected for an aromatic heterocyclic system. |

| Intermolecular Interactions | Potential for halogen bonding (C-Cl···N) or π-stacking | Dependent on the crystal packing arrangement. |

Note: These are expected values based on typical bond lengths and the structures of related compounds. Actual values would be determined from experimental crystallographic data.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule, providing information about its electronic structure and conjugation.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). They are expected to occur in the UV region, likely below 300 nm, and are characteristic of the aromatic pyrimidine system.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and occur at longer wavelengths. The presence of the nitro group, a strong chromophore, will also contribute to the absorption spectrum.

Studies on related compounds, such as 2,4,6-trichloropyrimidine, have shown characteristic n-π and π-π transitions, providing a basis for interpreting the spectrum of this compound. libretexts.org The solvent used can also influence the position of the absorption maxima (solvatochromism).

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic and heterocyclic compounds exhibit fluorescence. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum, shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield and lifetime can provide further insights into the excited state dynamics of the molecule. However, nitro compounds are often known to have low or no fluorescence due to efficient non-radiative decay pathways. Experimental determination would be necessary to confirm if this compound exhibits fluorescent properties.

Interactive Data Table: Expected Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Expected Observation | Notes |

| UV-Vis Absorption (λ_max) | Multiple bands in the UV region (e.g., 250-350 nm) | Corresponding to π → π* and n → π* transitions. The exact positions and intensities depend on the solvent. |

| Molar Absorptivity (ε) | High for π → π* transitions, lower for n → π* transitions | |

| Fluorescence Emission (λ_em) | Potentially weak or no fluorescence | Nitro groups can quench fluorescence. If fluorescent, the emission would be at a longer wavelength than the absorption. |

Note: These are generalized expectations. Experimental measurements are required to determine the specific photophysical properties of the compound.

Computational and Theoretical Investigations on 4 Chloro 2 Nitropyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules like 4-Chloro-2-nitropyrimidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for similar heterocyclic systems. nih.govresearchgate.net

For a molecule such as this compound, a typical computational approach would involve geometry optimization using a basis set like 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe the electron distribution, especially for the electronegative nitro and chloro groups. nih.gov Frequency calculations are then performed on the optimized structure to confirm that it represents a true energy minimum on the potential energy surface (no imaginary frequencies) and to predict its vibrational spectra. researchgate.net

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals, Charge Distribution)

The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org

For this compound, the presence of the strongly electron-withdrawing nitro group and the electronegative chlorine atom is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity and charge transfer possibilities within the molecule. nih.govnih.gov

Computational studies on analogous molecules like 4-chloro-2-nitrotoluene (B43163) and 2,4-dichloro-5-nitropyrimidine (B15318) confirm these expectations. nih.govnih.gov The LUMO is typically centered over the pyrimidine (B1678525) ring and the C-Cl bond, indicating that this is the most probable site for nucleophilic attack. wuxibiology.com The charge distribution, often analyzed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MESP), would show significant positive potential around the carbon atom bonded to the chlorine, further supporting its electrophilic character. researchgate.net

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -7.50 | nih.gov |

| ELUMO | -3.52 | nih.gov |

| ΔE (HOMO-LUMO Gap) | 3.98 | nih.gov |

Note: Data is for 4-chloro-2-nitrotoluene, a structurally analogous compound. The pyrimidine ring's nitrogen atoms would likely lead to a lower LUMO energy and potentially a different gap for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. Computational chemistry is instrumental in elucidating the detailed mechanism of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

The SNAr mechanism typically proceeds through a two-step process involving a high-energy intermediate known as the Meisenheimer complex. Theoretical calculations can locate the transition states leading to and from this intermediate. The activation energy (the energy difference between the reactants and the first transition state) determines the reaction rate and can be calculated using methods like DFT. rsc.org For chloropyrimidines, the reaction is highly activated by electron-withdrawing groups like the nitro group, which stabilize the negatively charged Meisenheimer complex. nih.gov Computational studies can confirm this stabilization and quantify its effect on the activation barrier.

Solvent Effects on Reactivity and Electronic Properties

Chemical reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and mechanisms. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. researchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, which allows for the study of specific interactions like hydrogen bonding. rsc.org

For the SNAr reaction of this compound, polar aprotic solvents are typically used. Computational studies would likely show that such solvents stabilize the charged transition state and the Meisenheimer intermediate more than the neutral reactants, thereby accelerating the reaction. rsc.orgchemrxiv.org The choice of solvent can alter reaction barriers and even change the rate-determining step of a multi-step reaction.

Spectroscopic Data Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to assign spectral features. DFT calculations can predict vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. nih.govresearchgate.netnih.gov

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.govresearchgate.net By comparing the calculated (scaled) and experimental spectra, a detailed assignment of vibrational modes can be achieved. For example, characteristic stretching frequencies for the C-Cl, N-O (nitro group), and pyrimidine ring modes can be precisely identified. nih.govnih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to the π→π* and n→π* transitions expected for this molecule. nih.govresearchgate.net

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |

|---|---|---|---|

| NO2 symmetric stretch | 1361 | 1365 | nih.gov |

| Pyrimidine ring stretch | 1545 | 1550 | nih.gov |

| C-Cl stretch | 830 | 834 | nih.gov |

Molecular Dynamics Simulations (if applicable to conformational studies or interactions)

While quantum chemical calculations are typically performed on single, static molecules (often in the gas phase or with an implicit solvent), Molecular Dynamics (MD) simulations study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions over time. rsc.org

For this compound, MD simulations could be applicable in several contexts. In the solid state, MD can be used to study crystal packing, lattice dynamics, and thermal motion. rsc.org In solution, MD simulations with explicit solvent molecules can provide a more detailed picture of solvation shells and specific solute-solvent interactions than continuum models. Furthermore, MD could be used to study the conformational flexibility of the molecule, particularly the rotation of the nitro group relative to the pyrimidine ring, and how this dynamic behavior is influenced by the surrounding environment.

Structure-Reactivity Correlation Studies

Structure-reactivity studies aim to establish a quantitative relationship between a molecule's structure and its chemical reactivity. For a series of related pyrimidines, computational descriptors can be correlated with experimentally observed reaction rates. The reactivity of this compound in SNAr reactions is dictated by the electronic effects of its substituents.

The nitro group at the C2 position and the nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups. This effect significantly lowers the energy of the LUMO and increases the electrophilicity of the carbon atoms in the ring, particularly C4 and C6. wuxibiology.comnih.gov Computational analysis of related chlorodiazines shows that the magnitude and localization of the LUMO lobe on the carbon atom bearing the leaving group is a key indicator of reactivity. wuxibiology.com For 4-chloropyrimidine (B154816), the LUMO lobe is centered on the C-Cl carbon, correlating with its high reactivity towards nucleophiles. The addition of a 2-nitro group, as in this compound, would further enhance this effect, making the C4 position exceptionally reactive. nih.gov By calculating properties like LUMO energies, atomic charges, or reaction activation energies for a series of substituted pyrimidines, a clear correlation with experimental rate constants can be established, providing predictive power for designing new reagents. nih.gov

Applications of 4 Chloro 2 Nitropyrimidine and Its Derivatives in Chemical Science

Utility as Synthetic Building Blocks in Organic Synthesis

The pyrimidine (B1678525) scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. spiedigitallibrary.org 4-Chloro-2-nitropyrimidine serves as a highly reactive and versatile intermediate, enabling the synthesis of a multitude of substituted pyrimidine derivatives and fused heterocyclic systems.

Versatile Intermediate for Diverse Heterocyclic Scaffolds

The reactivity of the chlorine atom at the 4-position of the pyrimidine ring is significantly enhanced by the electron-withdrawing effect of the nitro group at the 2-position. This makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comchemrxiv.org This reactivity is the cornerstone of its utility as a versatile intermediate for the synthesis of diverse heterocyclic scaffolds.

A variety of nucleophiles can readily displace the chloro group, leading to the formation of a wide range of 4-substituted-2-nitropyrimidines. For instance, reactions with amines, alcohols, and thiols introduce new functional groups and build complexity. The general reactivity of 4-chloropyrimidines in nucleophilic substitution is a well-established principle in heterocyclic chemistry. stackexchange.comrsc.org While specific studies on this compound are not extensively detailed in the provided search results, the behavior of analogous compounds provides strong evidence for its synthetic potential. For example, the reaction of 2,4-dichloropyrimidine (B19661) with nucleophiles preferentially occurs at the 4-position. stackexchange.com Similarly, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes facile nucleophilic substitution at the 4-position with various nucleophiles. rsc.org

The nitro group, in addition to activating the chloro group, can also serve as a handle for further transformations. For example, reduction of the nitro group to an amino group would provide access to 2-amino-4-substituted pyrimidines, which are key precursors for the synthesis of fused heterocyclic systems such as purines and pyrimido[4,5-d]pyrimidines. The synthesis of fused heterocycles is a significant area of research in medicinal chemistry. clockss.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions on Related 4-Chloropyrimidine (B154816) Derivatives

| 4-Chloropyrimidine Derivative | Nucleophile | Product | Reference |

| 2,4-Dichloropyrimidine | Various nucleophiles | 4-Substituted-2-chloropyrimidine | stackexchange.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, Sodium thiophenoxide | Corresponding 4-substituted derivatives | rsc.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | 4,6-Disubstituted-5-nitropyrimidines | chemrxiv.org |

Precursor for Complex Molecular Architectures

The ability to introduce a variety of substituents at the 4-position, coupled with the potential for further modification of the nitro group, makes this compound a valuable precursor for the construction of complex molecular architectures. These architectures are often sought after in the fields of medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrimidine derivatives. mdpi.com

The synthesis of polysubstituted pyrimidines is a key strategy in the development of new therapeutic agents. nih.gov The sequential or one-pot multi-component reactions involving versatile building blocks are crucial for generating libraries of compounds for biological screening. researchgate.net The reactivity of this compound allows for its incorporation into such synthetic strategies. For instance, after an initial nucleophilic substitution at the 4-position, the nitro group could be reduced, and the resulting amino group could be acylated or used in condensation reactions to build more complex side chains or to form fused ring systems.

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines and their subsequent reactions to form a variety of substituted pyrimidines highlights the potential of such halogenated pyrimidines as intermediates for complex molecules. thieme.de Although the nitro group in this compound has different electronic properties than a trichloromethyl group, the principle of using a reactive handle on the pyrimidine ring to build complexity remains the same.

Applications in Material Science